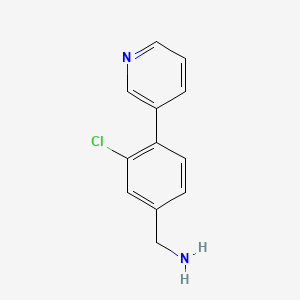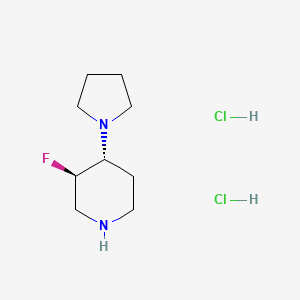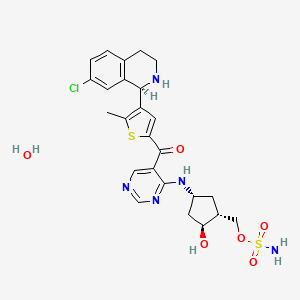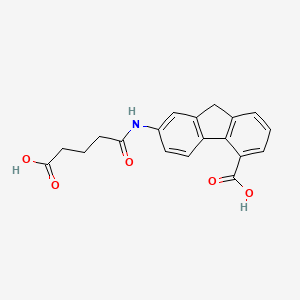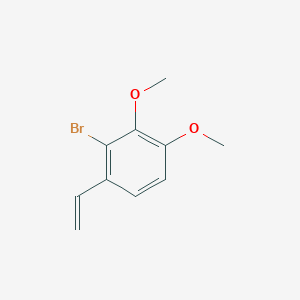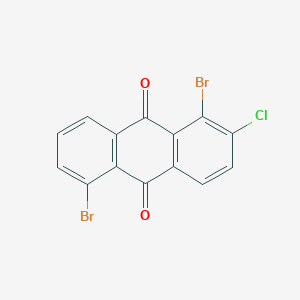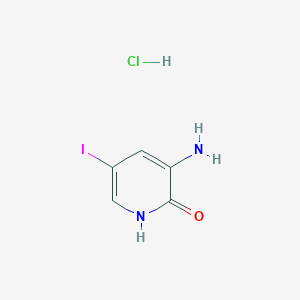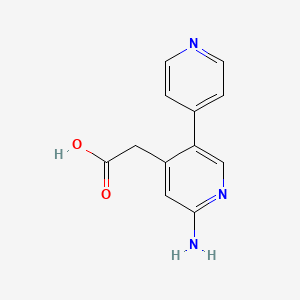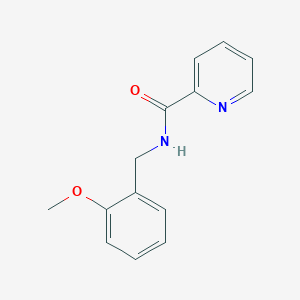
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is
C18H14N4OS
, and it has a molecular weight of approximately 342.39 g/mol . - The compound’s structure consists of a thiazine ring (containing sulfur and nitrogen atoms) fused with a quinoxaline ring (containing nitrogen and carbon atoms).
4H-1,3-Thiazino[5,6-b]quinoxalin-4-one, 2-((4-ethylphenyl)amino)-: is a heterocyclic compound with a fused thiazine and quinoxaline ring system.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminobenzylamine with 2-cyanoacetamide, followed by cyclization to form the thiazinoquinoxalinone ring system.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in appropriate solvents with acid catalysts.
Industrial Production: Industrial-scale production methods are not widely documented, as this compound is primarily of interest in research and development.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are needed to identify major products.
Scientific Research Applications
Biology and Medicine: Limited research suggests potential bioactivity, but further investigations are required. It may serve as a scaffold for drug development.
Industry: Its industrial applications are not well-established due to its relative novelty.
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored. It may interact with cellular targets or pathways, but specific details are lacking.
Comparison with Similar Compounds
Similar Compounds: Other heterocyclic compounds with fused ring systems, such as quinoxalines, thiazines, and related analogs.
Uniqueness: Its unique structure arises from the fusion of thiazine and quinoxaline rings, providing opportunities for novel properties and applications.
Properties
CAS No. |
154371-13-8 |
|---|---|
Molecular Formula |
C18H14N4OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4-ethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C18H14N4OS/c1-2-11-7-9-12(10-8-11)19-18-22-16(23)15-17(24-18)21-14-6-4-3-5-13(14)20-15/h3-10H,2H2,1H3,(H,19,22,23) |
InChI Key |
NCPYZMUNDOLMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)

